

Purification of Recombinant Cyclin H Protein: Application Notes and Protocols

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Compound of Interest

Compound Name: cyclin H

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Abstract

Cyclin H is a crucial regulatory subunit of the Cyclin-Dependent Kinase 7 (CDK7), forming the core of the CDK-activating kinase (CAK) complex along with MAT1.[1][2] This complex plays a pivotal role in the regulation of both the cell cycle and transcription.[3][4] As a component of the Transcription Factor II H (TFIIH), the CAK complex phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcription initiation.[5][6] Furthermore, it activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating a conserved threonine residue in their T-loop, thereby controlling cell cycle progression.[4][7] Given its central role in these fundamental cellular processes, the production of highly pure and active recombinant **Cyclin H**, often in complex with CDK7, is critical for biochemical and structural studies, as well as for high-throughput screening of potential therapeutic inhibitors.[8][9] This document provides detailed protocols for the expression and purification of recombinant **Cyclin H**.

Data Presentation

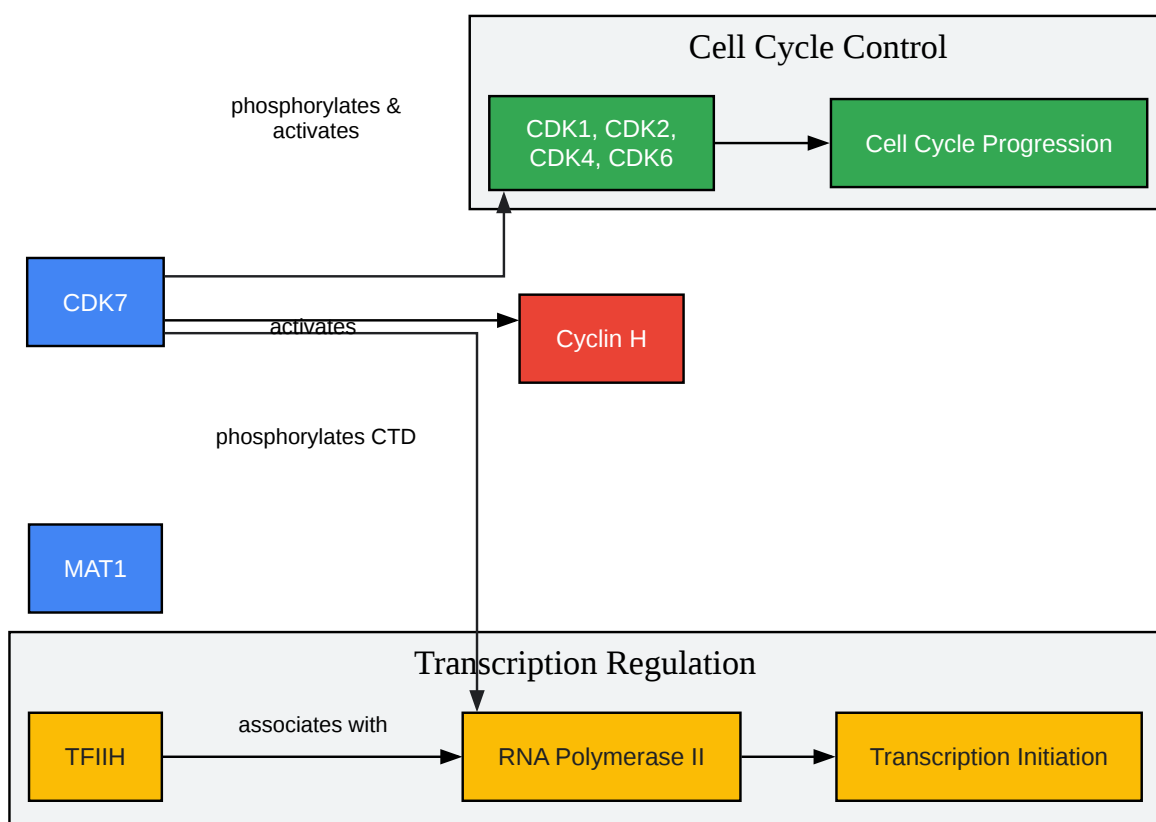
Table 1: Summary of Recombinant Human **Cyclin H** Protein Characteristics

Parameter	Description	Reference
Expression System	Baculovirus-infected Sf9 insect cells are commonly used for co-expression of Cyclin H and its binding partners like CDK7. [10]	[10]
Common Fusion Tag	An N-terminal Hexa-histidine (6xHis) tag is frequently used for affinity purification.[10][11]	[10][11]
Molecular Weight	The predicted molecular weight of full-length human Cyclin H is approximately 37 kDa. When co-expressed with CDK7, the complex components have apparent molecular weights of ~39 kDa for Cyclin H1 and ~41-43 kDa for CDK7.[10]	[10]
Reported Purity	Purity levels of >70% to >90% have been reported for commercially available recombinant Cyclin H, as determined by SDS-PAGE and densitometry.[6][11]	[6][11]
Storage Buffer	A typical storage buffer contains 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 2 mM DTT, 0.5 mM EDTA, 50% glycerol, and 0.02% Triton X-100.[11] Another formulation includes 50 mM sodium phosphate (pH 7.5), 300 mM NaCl, 50-200 mM imidazole, 0.2-1.0 mM DTT, and 10-25% glycerol.[10]	[10][11]

Storage Conditions

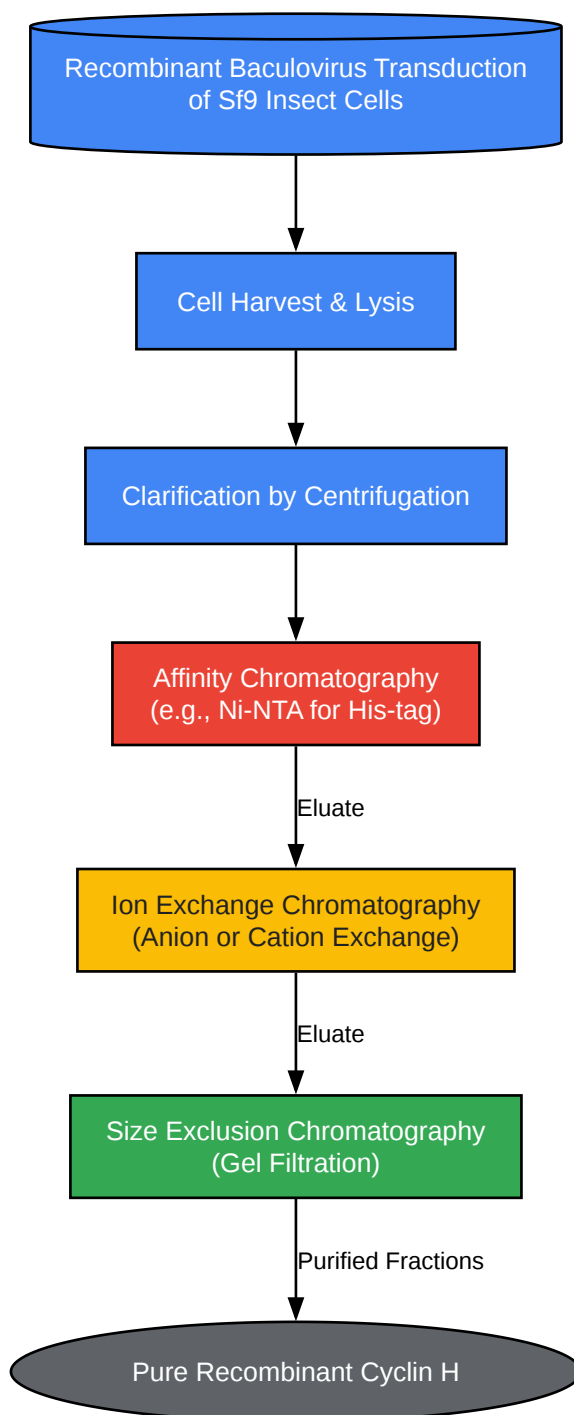
Store at -80°C and avoid
repeated freeze-thaw cycles. [\[10\]](#)[\[11\]](#)
[\[10\]](#)[\[11\]](#)

Signaling Pathways and Experimental Workflows



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Caption: Role of **Cyclin H** within the CAK complex in cell cycle and transcription.



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Caption: Multi-step purification workflow for recombinant **Cyclin H**.

Experimental Protocols

Protocol 1: Expression of His-tagged Cyclin H in Sf9 Insect Cells

This protocol describes the expression of recombinant **Cyclin H**, often co-expressed with CDK7, using a baculovirus expression system.

Materials:

- Sf9 insect cells
- Sf-900™ II SFM (Serum-Free Medium)
- Recombinant baculovirus encoding His-tagged **Cyclin H** (and CDK7 if co-expressing)
- Spinner flasks or shaker flasks
- Incubator at 27°C

Methodology:

- **Cell Culture:** Culture Sf9 cells in Sf-900™ II SFM in spinner or shaker flasks at 27°C. Maintain cell density between 0.5×10^6 and 2.5×10^6 cells/mL.
- **Infection:** When the cell density reaches 2.0×10^6 cells/mL, infect the culture with the recombinant baculovirus at a Multiplicity of Infection (MOI) of 5-10.
- **Incubation:** Continue to incubate the infected culture at 27°C for 48-72 hours. Monitor cell viability and protein expression levels by taking small aliquots for analysis (e.g., Western blot).
- **Harvesting:** Harvest the cells by centrifugation at $1,000 \times g$ for 15 minutes at 4°C.
- **Cell Pellet Storage:** Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Purification of His-tagged Cyclin H

This protocol outlines a three-step chromatography process for purifying His-tagged **Cyclin H**.

2.1. Cell Lysis and Clarification

Buffers and Reagents:

- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 1% (v/v) Triton X-100, 1 mM PMSF, 1x Protease Inhibitor Cocktail.
- Clarification: High-speed centrifugation (e.g., >30,000 x g).

Methodology:

- Thaw the frozen cell pellet on ice.
- Resuspend the pellet in ice-cold Lysis Buffer (approximately 10 mL per gram of cell paste).
- Lyse the cells by sonication on ice. Use short bursts to prevent overheating.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cellular debris.[\[12\]](#)
- Carefully collect the supernatant containing the soluble recombinant protein.

2.2. Step 1: Affinity Chromatography (IMAC)

This step captures the His-tagged protein from the clarified lysate.[\[13\]](#)[\[14\]](#)

Buffers and Reagents:

- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM Imidazole.
- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole.
- Resin: Ni-NTA Agarose resin.

Methodology:

- Equilibrate a Ni-NTA column with 5-10 column volumes (CV) of Lysis Buffer (without Triton X-100).

- Load the clarified lysate onto the column at a flow rate of 1 mL/min.
- Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged **Cyclin H** with 5-10 CV of Elution Buffer.
- Collect fractions and analyze by SDS-PAGE to identify those containing the protein of interest.

2.3. Step 2: Ion Exchange Chromatography (IEX)

This step further purifies the protein based on its net surface charge.^{[15][16][17][18][19]} The choice between anion or cation exchange depends on the isoelectric point (pI) of **Cyclin H** and the desired buffer pH.^{[16][19]} Human **Cyclin H** has a theoretical pI of ~5.6. Therefore, at a pH > 5.6 (e.g., pH 7.5), it will be negatively charged and bind to an anion exchanger.

Buffers and Reagents (Anion Exchange Example):

- IEX Buffer A (Binding): 20 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM DTT.
- IEX Buffer B (Elution): 20 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mM DTT.
- Resin: Q-Sepharose or Mono Q column.

Methodology:

- Pool the fractions from the affinity step containing **Cyclin H**.
- Perform a buffer exchange into IEX Buffer A using dialysis or a desalting column.
- Equilibrate the anion exchange column with IEX Buffer A.
- Load the sample onto the column.
- Wash the column with IEX Buffer A until the baseline absorbance returns to zero.
- Elute the bound protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.
- Collect fractions and analyze by SDS-PAGE.

2.4. Step 3: Size Exclusion Chromatography (SEC)

This final "polishing" step separates proteins based on their size and removes aggregates.[\[20\]](#)
[\[21\]](#)

Buffers and Reagents:

- SEC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.
- Column: Superdex 200 or similar gel filtration column.

Methodology:

- Pool the purest fractions from the IEX step.
- Concentrate the pooled fractions to a suitable volume (e.g., <5% of the column volume) using a centrifugal concentrator.
- Equilibrate the SEC column with at least 2 CV of SEC Buffer.
- Load the concentrated sample onto the column.
- Elute the protein isocratically with SEC Buffer at a pre-determined flow rate.
- Collect fractions and analyze by SDS-PAGE for purity.
- Pool the fractions containing pure monomeric **Cyclin H**.

Applications of Purified Recombinant Cyclin H

Purified recombinant **Cyclin H**, typically in complex with CDK7, is instrumental for various research and drug development applications:

- Enzyme Kinetics and Inhibitor Screening: Used to study the kinase activity of the CAK complex and to screen for small molecule inhibitors that could serve as anti-cancer therapeutics.[\[22\]](#)

- Structural Biology: High-purity protein is essential for determining the three-dimensional structure of the CAK complex by X-ray crystallography or cryo-electron microscopy, providing insights into its regulation and mechanism of action.[1]
- Biochemical Assays: Serves as a substrate or component in reconstituted in vitro transcription and cell cycle assays to dissect the molecular mechanisms of these processes. [23]
- Antibody Development: Used as an antigen to generate specific antibodies for research applications such as Western blotting, immunoprecipitation, and immunofluorescence.[24] [25]

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- To cite this document: BenchChem. [Purification of Recombinant Cyclin H Protein: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1174606#purification-of-recombinant-cyclin-h-protein>]

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